2-Methyl-5-(methylsulfanyl)naphtho[1,2-d][1,3]thiazole
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Overview
Description
2-Methyl-5-(methylsulfanyl)naphtho[1,2-d][1,3]thiazole is a heterocyclic compound that features a naphthalene ring fused with a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylsulfanyl)naphtho[1,2-d][1,3]thiazole typically involves the reaction of 1-amino-2-naphthalenethiol with acetic anhydride . The reaction conditions often require a controlled environment to ensure the proper formation of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(methylsulfanyl)naphtho[1,2-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiazole rings .
Scientific Research Applications
2-Methyl-5-(methylsulfanyl)naphtho[1,2-d][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(methylsulfanyl)naphtho[1,2-d][1,3]thiazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, potentially disrupting their normal functions. This interaction can lead to the inhibition of cellular processes, making it a candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-5-(methylsulfanyl)naphtho[1,2-d][1,3]thiazole is unique due to its fused naphthalene-thiazole structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of new materials and potential therapeutic agents .
Properties
Molecular Formula |
C13H11NS2 |
---|---|
Molecular Weight |
245.4 g/mol |
IUPAC Name |
2-methyl-5-methylsulfanylbenzo[e][1,3]benzothiazole |
InChI |
InChI=1S/C13H11NS2/c1-8-14-13-10-6-4-3-5-9(10)11(15-2)7-12(13)16-8/h3-7H,1-2H3 |
InChI Key |
KYPZRZURYUVSMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C3=CC=CC=C32)SC |
Origin of Product |
United States |
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